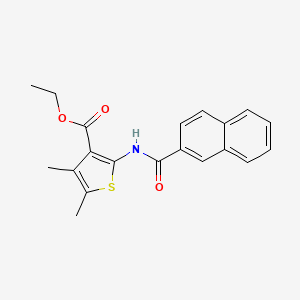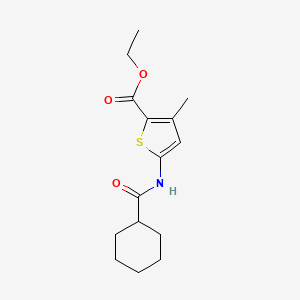
4-benzoyl-N-(2-phenoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-benzoyl-N-(2-phenoxyphenyl)benzamide” is a chemical compound with the linear formula C20H15NO2 . It is related to the compound 4-chloro-N-(2-phenoxyphenyl)benzamide, which has a similar structure .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient. The advantages of this method include the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process, and the use of ultrasonic irradiation as a green and powerful technology .Molecular Structure Analysis
The molecular structure of “4-benzoyl-N-(2-phenoxyphenyl)benzamide” can be analyzed using various methods such as IR, 1H NMR, 13C NMR, and mass spectral analysis . These methods can confirm the structure of the synthesized compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-benzoyl-N-(2-phenoxyphenyl)benzamide” can be determined using various methods. For example, the melting point can be determined experimentally . Other properties such as solubility, density, and refractive index can also be determined experimentally or predicted using computational methods.Aplicaciones Científicas De Investigación
Antioxidant Properties
Benzamides, including 4-benzoyl-N-(2-phenoxyphenyl)benzamide , exhibit antioxidant activity. Researchers have evaluated their effectiveness in scavenging free radicals and chelating metal ions. These properties are crucial for combating oxidative stress and preventing cellular damage. Further studies could explore its potential as a natural antioxidant or as an ingredient in pharmaceutical formulations .
Antibacterial Activity
The synthesized benzamide compounds have been tested for their in vitro antibacterial activity against both gram-positive and gram-negative bacteria. Investigating the compound’s efficacy against specific bacterial strains could provide insights into its potential as an antimicrobial agent .
Industrial Applications
Amide compounds find applications in various industrial sectors, including plastics, rubber, paper, and agriculture. Benzamides, due to their stability and versatility, may contribute to material science, polymer chemistry, and other industrial processes .
Drug Discovery
Benzamides have been explored in drug discovery efforts. Their diverse chemical structures make them attractive candidates for developing novel pharmaceuticals. Researchers can investigate the compound’s interactions with biological targets and assess its potential therapeutic effects .
Biological Relevance
Amides are prevalent in biological molecules, such as proteins and natural products. Understanding how benzamides like 4-benzoyl-N-(2-phenoxyphenyl)benzamide interact with cellular components can shed light on their biological relevance. This knowledge may lead to applications in fields like biochemistry and molecular biology .
Other Potential Uses
Beyond the mentioned applications, benzamides have been associated with anti-inflammatory, analgesic, and anti-tumor properties. Researchers could explore these additional effects and consider their relevance in specific contexts .
Direcciones Futuras
Benzamides are of considerable importance due to their wide use in various industries and as intermediates in the synthesis of therapeutic agents . Therefore, the development of new synthetic methods for this type of compounds, such as the one mentioned in the Synthesis Analysis section, is a promising area of research. Further studies could also focus on the potential applications of “4-benzoyl-N-(2-phenoxyphenyl)benzamide” in various fields .
Propiedades
IUPAC Name |
4-benzoyl-N-(2-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO3/c28-25(19-9-3-1-4-10-19)20-15-17-21(18-16-20)26(29)27-23-13-7-8-14-24(23)30-22-11-5-2-6-12-22/h1-18H,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYXBFUUCTZECC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-N-(2-phenoxyphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(2-{[3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}ethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6523957.png)
![3-{[4-(4-benzylpiperazine-1-carbonyl)phenyl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6523966.png)
![N-(1-benzylpiperidin-4-yl)-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6523972.png)
![1-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenoxypropan-1-one](/img/structure/B6523981.png)
![9-(3-chloro-4-fluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6523986.png)
![1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B6523991.png)
![N-[(4-methylphenyl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide](/img/structure/B6523997.png)

![2-(3,4-dimethoxyphenyl)-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B6524016.png)
![N-[2-(dimethylamino)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6524024.png)



